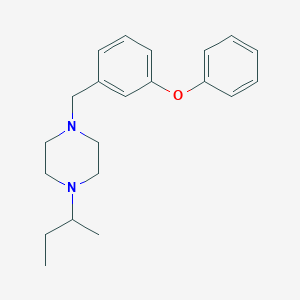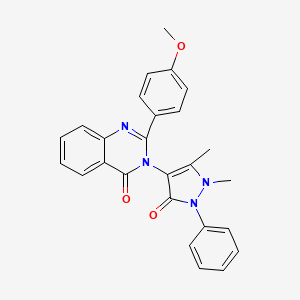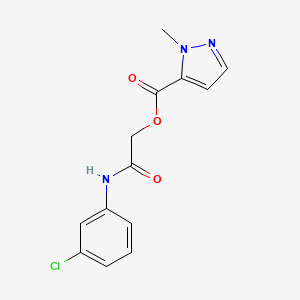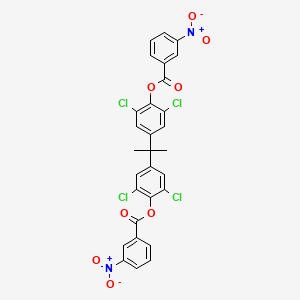![molecular formula C16H19NO3S2 B10879545 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B10879545.png)
5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring
Preparation Methods
The synthesis of 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one can be achieved through several synthetic routes. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-isobutyl-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one include:
3-Ethoxy-4-hydroxyphenylacetonitrile: This compound shares a similar phenyl structure but lacks the thiazolidinone ring.
5,5’-[(3-Ethoxy-4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(methylsulfanyl)-4(3H)-pyrimidinone]: This compound has a similar phenyl group but contains a pyrimidinone ring instead of a thiazolidinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO3S2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H19NO3S2/c1-4-20-13-7-11(5-6-12(13)18)8-14-15(19)17(9-10(2)3)16(21)22-14/h5-8,10,18H,4,9H2,1-3H3/b14-8+ |
InChI Key |
NINQWTZFJPOKLG-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10879471.png)
![2-(4-methoxyphenyl)-N'-[(quinolin-2-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10879475.png)




![2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B10879501.png)
![2-[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B10879503.png)
![methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10879509.png)

![Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10879518.png)
![Dibenzo[a,c]phenazine-11,12-dicarbonitrile](/img/structure/B10879520.png)
![{2-[(2-Benzoyl-4-nitrophenyl)sulfanyl]-5-nitrophenyl}(phenyl)methanone](/img/structure/B10879528.png)
![(2E)-3-(3-bromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879532.png)
